molecular formula C9H8N2O2 B3101526 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 139452-21-4

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B3101526
CAS RN: 139452-21-4
M. Wt: 176.17 g/mol
InChI Key: OGHHZABNTXETHB-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 176.17 . Its IUPAC name is 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 176.17 . The storage temperature is ambient .

Scientific Research Applications

Affinity for Adenosine Receptors

A study by Manetti et al. (2005) involved synthesizing and evaluating a series of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters for their binding affinity at various adenosine receptors. Some compounds showed high affinity and selectivity toward the A1 receptor subtype, indicating potential in adenosine receptor-related research and applications (Manetti et al., 2005).

Xanthine and Isoguanine Analogs

Schneller and Moore (1978) synthesized analogs of xanthine and isoguanine from ethyl 5-amino-1-methylpyrazole-4-carboxylate. These compounds, derived from the pyrazolo[3,4-b]pyridine class, are significant in studying nucleic acid bases and their analogs (Schneller & Moore, 1978).

Analgesic Properties

Gaston et al. (1996) explored the synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. This research highlights the potential of these compounds in developing new analgesics (Gaston et al., 1996).

Benzodiazepine Receptor Ligands

Bruni et al. (1994) researched the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines, leading to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds were examined as potential benzodiazepine receptor ligands, highlighting their significance in neuropsychopharmacological research (Bruni et al., 1994).

Fluorination for Chemical Modification

Alieva and Vorob’ev (2020) conducted a study on the reaction of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids with a fluorinating reagent, leading to the synthesis of fluorinated pyrazolo[1,5-a]pyridines. This research is pivotal for the development of fluorinated compounds in medicinal chemistry (Alieva & Vorob’ev, 2020).

Synthesis of Polyfunctionally Substituted Compounds

Aly (2006) explored the synthesis of various polyfunctionally substituted pyrazolo[3,4-b][1,8]naphthyridines and other complex molecules. This research is significant for the synthesis of diverse and functionally rich heterocyclic compounds (Aly, 2006).

Safety and Hazards

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

Mechanism of Action

Target of Action

The primary targets of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid’s action are currently unknown . As research continues, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid interacts with its targets and exerts its effects . .

properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHHZABNTXETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231826
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

139452-21-4
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139452-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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